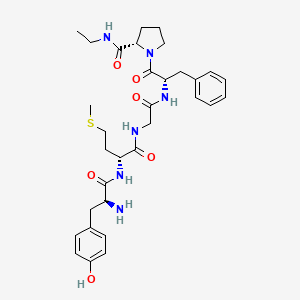![molecular formula C13H30N4O B14483737 Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- CAS No. 64971-38-6](/img/structure/B14483737.png)
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- is a complex organic compound that belongs to the class of amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation. This process results in the formation of dimethylaminopropionitrile, which is then further reacted to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and crystallization to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of surfactants, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminopropylamine: A related compound with similar chemical properties and applications.
Propanamide: Another amide with different functional groups and reactivity.
Uniqueness
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- is unique due to its multiple dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
64971-38-6 |
|---|---|
Fórmula molecular |
C13H30N4O |
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
3-[bis[3-(dimethylamino)propyl]amino]propanamide |
InChI |
InChI=1S/C13H30N4O/c1-15(2)8-5-10-17(12-7-13(14)18)11-6-9-16(3)4/h5-12H2,1-4H3,(H2,14,18) |
Clave InChI |
DIJRQOMXALAFBU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN(CCCN(C)C)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)


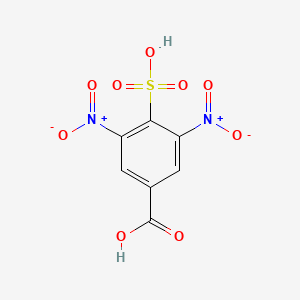
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
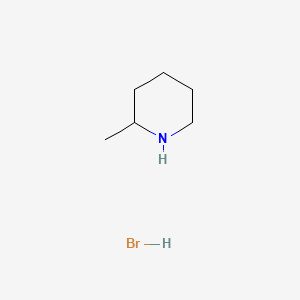

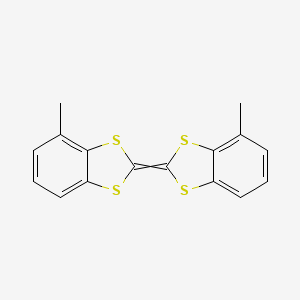
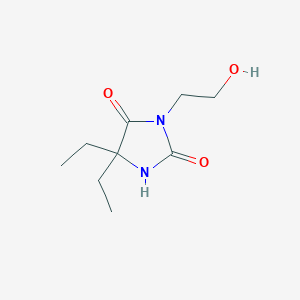
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
